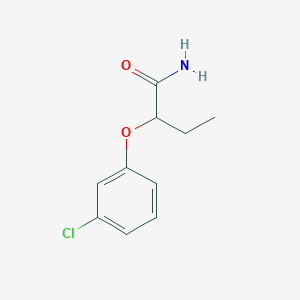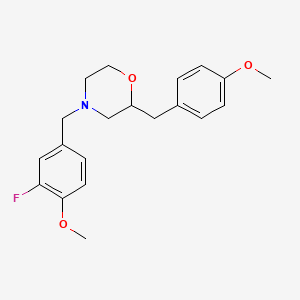![molecular formula C17H23NO2 B5994048 (E)-3-[4-(DIMETHYLAMINO)PHENYL]-1-(1-HYDROXYCYCLOHEXYL)-2-PROPEN-1-ONE](/img/structure/B5994048.png)
(E)-3-[4-(DIMETHYLAMINO)PHENYL]-1-(1-HYDROXYCYCLOHEXYL)-2-PROPEN-1-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-[4-(DIMETHYLAMINO)PHENYL]-1-(1-HYDROXYCYCLOHEXYL)-2-PROPEN-1-ONE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a propenone backbone with a dimethylamino group attached to a phenyl ring and a hydroxycyclohexyl group, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[4-(DIMETHYLAMINO)PHENYL]-1-(1-HYDROXYCYCLOHEXYL)-2-PROPEN-1-ONE typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, followed by their coupling under specific reaction conditions. For instance, the synthesis may begin with the formation of 4-(DIMETHYLAMINO)PHENYL)acetone, which is then subjected to aldol condensation with 1-(1-HYDROXYCYCLOHEXYL)ethanone under basic conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic hydrogenation, chromatography, and crystallization to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-[4-(DIMETHYLAMINO)PHENYL]-1-(1-HYDROXYCYCLOHEXYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(E)-3-[4-(DIMETHYLAMINO)PHENYL]-1-(1-HYDROXYCYCLOHEXYL)-2-PROPEN-1-ONE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (E)-3-[4-(DIMETHYLAMINO)PHENYL]-1-(1-HYDROXYCYCLOHEXYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. For instance, the compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-3-[4-(DIMETHYLAMINO)PHENYL]-1-(1-HYDROXYCYCLOHEXYL)-2-PROPEN-1-ONE shares similarities with other propenone derivatives, such as chalcones and flavonoids.
- Compounds like this compound and this compound exhibit similar chemical properties and reactivity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
(E)-3-[4-(dimethylamino)phenyl]-1-(1-hydroxycyclohexyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-18(2)15-9-6-14(7-10-15)8-11-16(19)17(20)12-4-3-5-13-17/h6-11,20H,3-5,12-13H2,1-2H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLLONUSNPFNDU-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2(CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2(CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-2-(3-{[(4-chlorophenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B5993979.png)
![ethyl 4-[4-(3-ethoxy-4-hydroxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5993980.png)
![4-fluoro-N-({1-[3-(methylthio)propanoyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5993984.png)
![4,6-dimethyl-N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]pyrimidin-2-amine](/img/structure/B5993991.png)
![4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}benzamide](/img/structure/B5993993.png)
![5-[[3,5-Bis(trifluoromethyl)benzoyl]amino]benzene-1,3-dicarboxamide](/img/structure/B5993995.png)
![N-[2-[[3-(2-hydroxyethyl)-4-(3-methylbut-2-enyl)piperazin-1-yl]methyl]quinolin-5-yl]acetamide](/img/structure/B5994013.png)
![N-methyl-2-(tetrahydro-2H-pyran-2-yl)-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B5994015.png)
![2-(4-{4,4-DIMETHYL-2-[(4-METHYLPHENYL)AMINO]-6-OXOCYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B5994023.png)
![1-{[2-(2,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-methyl-4-phenylpiperazine](/img/structure/B5994030.png)
![benzaldehyde [5-(2,5-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5994035.png)

![1-[2-[[2-(2-Chlorophenyl)ethylamino]methyl]-4-methoxyphenoxy]-3-(dimethylamino)propan-2-ol](/img/structure/B5994043.png)
